Cas no 820993-99-5 (methyl (3S)-3-{(tert-butoxy)carbonylamino}-2-hydroxy-4-phenylbutanoate)

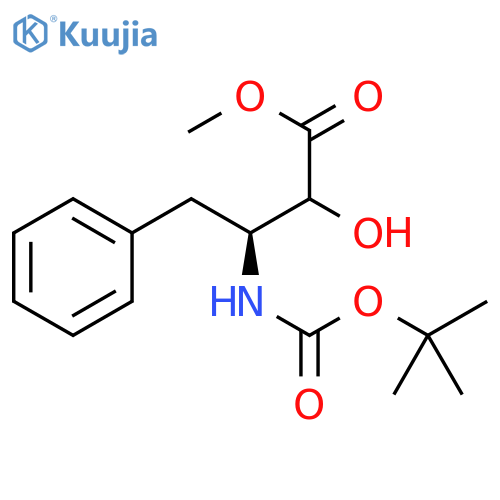

820993-99-5 structure

商品名:methyl (3S)-3-{(tert-butoxy)carbonylamino}-2-hydroxy-4-phenylbutanoate

methyl (3S)-3-{(tert-butoxy)carbonylamino}-2-hydroxy-4-phenylbutanoate 化学的及び物理的性質

名前と識別子

-

- Benzenebutanoicacid,β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-,methylester,(βS)-

- N-(tert-butyloxycarbonyl)-(2RS,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid methyl ester

- Methyl (3S)-[[(1-dimethylethoxy)carbonyl]amino]-2-hydroxy-4-phenylbutanoate

- methyl (3S)-3-{(tert-butoxy)carbonylamino}-2-hydroxy-4-phenylbutanoate

-

- インチ: 1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(13(18)14(19)21-4)10-11-8-6-5-7-9-11/h5-9,12-13,18H,10H2,1-4H3,(H,17,20)/t12-,13?/m0/s1

- InChIKey: NOUYQAAYWDNRNG-UEWDXFNNSA-N

- ほほえんだ: [C@H](C(O)C(=O)OC)(NC(=O)OC(C)(C)C)CC1C=CC=CC=1

methyl (3S)-3-{(tert-butoxy)carbonylamino}-2-hydroxy-4-phenylbutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12454185-1000mg |

methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoate |

820993-99-5 | 1000mg |

$1785.0 | 2023-10-02 | ||

| Enamine | EN300-12454185-500mg |

methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoate |

820993-99-5 | 500mg |

$1714.0 | 2023-10-02 | ||

| Enamine | EN300-12454185-2500mg |

methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoate |

820993-99-5 | 2500mg |

$3501.0 | 2023-10-02 | ||

| Enamine | EN300-12454185-0.1g |

methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoate |

820993-99-5 | 0.1g |

$1660.0 | 2023-05-24 | ||

| Enamine | EN300-12454185-5.0g |

methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoate |

820993-99-5 | 5g |

$5470.0 | 2023-05-24 | ||

| Enamine | EN300-12454185-2.5g |

methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoate |

820993-99-5 | 2.5g |

$3696.0 | 2023-05-24 | ||

| Enamine | EN300-12454185-10.0g |

methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoate |

820993-99-5 | 10g |

$8110.0 | 2023-05-24 | ||

| Enamine | EN300-12454185-10000mg |

methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoate |

820993-99-5 | 10000mg |

$7681.0 | 2023-10-02 | ||

| Enamine | EN300-12454185-5000mg |

methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoate |

820993-99-5 | 5000mg |

$5179.0 | 2023-10-02 | ||

| Enamine | EN300-12454185-1.0g |

methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoate |

820993-99-5 | 1g |

$1887.0 | 2023-05-24 |

methyl (3S)-3-{(tert-butoxy)carbonylamino}-2-hydroxy-4-phenylbutanoate 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

820993-99-5 (methyl (3S)-3-{(tert-butoxy)carbonylamino}-2-hydroxy-4-phenylbutanoate) 関連製品

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量